molecular formula C7H5FN2S B1340678 7-Fluorobenzo[d]thiazol-2-amine CAS No. 20358-08-1

7-Fluorobenzo[d]thiazol-2-amine

Cat. No. B1340678
CAS RN: 20358-08-1
M. Wt: 168.19 g/mol
InChI Key: YWMZTMFZBAXQSS-UHFFFAOYSA-N
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Description

The compound 7-Fluorobenzo[d]thiazol-2-amine is a fluorinated benzothiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom on the benzothiazole ring can significantly influence the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of fluorinated benzothiazole derivatives often involves multi-step reactions, starting from simpler amines or amino acids. For instance, the synthesis of various 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole derivatives was achieved by condensation of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole with different aromatic aldehydes, followed by reactions with acetyl chloride, chloroacetyl chloride, and phenyl acetyl chloride to yield azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole . Additionally, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives were prepared starting from 2-amino benzothiazole through amination, cyclization, alkylation, and click chemistry .

Molecular Structure Analysis

The molecular structure of fluorinated benzothiazole derivatives is characterized by the presence of a benzothiazole core with a fluorine atom at the 7-position. The introduction of fluorine is known to affect the electronic distribution within the molecule, which can be crucial for the biological activity. The crystal structures of related fluorine-substituted compounds, such as 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, have been studied, revealing the formation of a banded structure through intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Fluorinated benzothiazoles participate in various chemical reactions, including condensation, cyclization, and cross-coupling reactions. The reactivity of these compounds can be attributed to the electron-withdrawing nature of the fluorine atom, which activates the benzothiazole ring towards nucleophilic attack. For example, the Sonogashira cross-coupling reaction was used to synthesize non-symmetrical 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluorobenzo[d]thiazol-2-amine derivatives are influenced by the fluorine substitution. These compounds exhibit good thermal stability, as demonstrated by thermogravimetric analysis, with stability up to 200°C . The electronic properties, such as HOMO and LUMO energies, have been calculated, indicating a significant electronic delocalization in the excited state . The presence of fluorine also enhances the solubility of these compounds in water or PBS buffer systems, which is advantageous for biological applications .

Scientific Research Applications

  • Anticancer and Antiinflammatory Agents

    • Field : Medicinal and Pharmaceutical Chemistry .
    • Application : The compound is used in the synthesis of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents .
    • . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
    • Results : The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
  • Anti-inflammatory Properties

    • Field : Medicinal Chemistry .
    • Application : The compound is used in the synthesis of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives with anti-inflammatory properties .
    • Methods : The synthesized compounds were judged by their C, H and N analysis and the structure was analyzed based on IR, 1 H, 13 C NMR and mass spectral data . The compounds were evaluated for anti-inflammatory activity .
    • Results : Compounds 8b and 9b with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
  • Anti-biofilm Formation

    • Field : Microbiology .
    • Application : The compound is used in the synthesis of benzo [ d ]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1 derivatives for anti-biofilm formation of Pseudomonas aeruginosa .
    • Methods : Docking studies were conducted to reveal the binding to the active site of Pseudomonas aeruginosa quorum sensing LasR system .
    • Results : Compounds 3, 6 and 7 showed better affinity compared to reference compounds 4-NPO .
  • Antibacterial Activity
    • Field : Medicinal Chemistry .
    • Application : The compound is used in the synthesis of N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .
    • Methods : The compounds were synthesized and their antibacterial activity was evaluated .
    • Results : The synthesized compounds showed promising antibacterial activity .
  • Antibacterial Activity
    • Field : Medicinal Chemistry .
    • Application : The compound is used in the synthesis of N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .
    • Methods : The compounds were synthesized and their antibacterial activity was evaluated .
    • Results : The synthesized compounds showed promising antibacterial activity .

Safety And Hazards

The safety information for 7-Fluorobenzo[d]thiazol-2-amine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

7-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMZTMFZBAXQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565037
Record name 7-Fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorobenzo[d]thiazol-2-amine

CAS RN

20358-08-1
Record name 7-Fluoro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-fluoro-3-nitro-2-thiocyanatobenzene 2 (3.96 g, 0.02 mol), ethanol (30 mL), water (25 mL) and conc. hydrochloric acid (25 mL) was refluxed gently during the addition of hydrogen-reduced iron powder (8 g). After refluxing for 16 hr, the liquor was filtered hot, cooled, the residue filtered, dissolved in hot water, and neutralized with ammonia and then extracted with EtOAc to get the compound 7-fluorobenzo[d]thiazol-2-amine (1 g) as a colorless oil. LC-MS: m/z 169.2 (M+H)+
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrogen-reduced iron
Quantity
8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 7-fluoro-2-methylsulfonyl-1,3-benzothiazole (500 mg, 2.16 mmol) in 10 mL ethanol and 20% ethanolic ammonia (20 mL) was heated at 160° C. in a sealed tube for 12 h. It was cooled to RT, ethanol was removed under reduced pressure, and the brownish residue was purified by column chromatography (5% to 10% methanol in methylene chloride) to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.35 (d, J=7.5 Hz, 1H), 7.33-7.37 (m, 1H), 6.93-6.84 (m, 1H), 5.30 (brs, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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